molecular formula C10H15N6O7P B1274103 5'-Adenylic acid, 2-amino- CAS No. 7561-54-8

5'-Adenylic acid, 2-amino-

Cat. No.: B1274103
CAS No.: 7561-54-8
M. Wt: 362.24 g/mol
InChI Key: KQJMOJABMFAPCE-UUOKFMHZSA-N
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Description

5'-Adenylic acid, 2-amino- (5'-AMP) is a naturally occurring nucleotide that is essential for a variety of biological processes. It is involved in the regulation of energy metabolism, DNA and RNA synthesis, and protein translation. 5'-AMP is also a key component of the adenosine triphosphate (ATP) cycle, which is the main source of energy for many cellular processes. In addition, 5'-AMP plays a role in the regulation of gene expression, cell signaling, and other biochemical processes.

Scientific Research Applications

Chemical Esterification

5'-Adenylic acid, 2-amino-, undergoes chemical esterification predominantly at the 2′ position, enabling the preparation of mixed diesters with known substituent positions. This specificity facilitates the catalytic synthesis of L-based peptides via a 2′–3′ diester intermediate of purine monoribonucleotides (Lacey, Thomas, Wickaramasinghe, & Watkins, 1990).

Role in Oligoadenylate Formation

5'-Adenylic acid, 2-amino-, contributes to the formation of oligoadenylates on a polyuridylic acid template, producing significant amounts of dodecamer and octadecamer, primarily in the 2',5' isomer form (Usher & McHale, 1976).

Post-transcriptional Adenylation

In human small RNAs like signal recognition particle (SRP) RNA and U2 small nuclear RNA, the 3′-terminal adenylic acid residue results from a post-transcriptional adenylation event. An enzyme that adds adenylic acid residues to SRP/Alu RNA from HeLa cell nuclear extract has been characterized (Perumal, Sinha, Henning, & Reddy, 2001).

Synthesis of Amino Acyladenylates

5'-Adenylic acid, 2-amino-, is used in the synthesis of amino acyladenylates, which are critical intermediates in protein synthesis and other metabolic pathways (Berg, 1958).

Structural Analysis

The crystal structure of 5'-Adenylic acid provides insights into its biochemical roles, given its involvement in ribonucleic acid and metabolic processes (Kraut & Jensen, 1960).

Nucleoside Modification

The secondary structure of amides of adenylic acid containing D- and L-aromatic amino acids has been studied, revealing significant insights into nucleotidyl-(5' bound to N)-amino acids and their interactions (Tiaglov, Zenin, Gromova, Sergeev, & Shabarova, 1976).

Impact on Ribonucleic Acid

The enzymic synthesis of amino acyl derivatives of ribonucleic acid involves the formation of the 3'-hydroxyl terminal trinucleotide sequence, with adenylic acid playing a key role (Preiss, Dieckmann, & Berg, 1961).

Mechanism of Action

Target of Action

5’-Adenylic acid, 2-amino-, also known as Adenosine Monophosphate (AMP), is a nucleotide that plays a crucial role in many cellular metabolic processes . Its primary targets include various enzymes such as myophosphorylase-b, which it allosterically activates .

Mode of Action

AMP interacts with its targets, primarily enzymes, to bring about changes in cellular metabolic processes . It is interconverted to Adenosine Triphosphate (ATP) and Adenosine Diphosphate (ADP), thereby playing a vital role in energy transfer within cells .

Pharmacokinetics

The pharmacokinetics of AMP involve its conversion into other nucleotides. AMP can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, freeing an ammonia group . .

Result of Action

The action of AMP results in several molecular and cellular effects. It plays a significant role in energy transfer within cells, aids in the synthesis of RNA, and activates various enzymes . Nucleotides such as AMP affect a number of immune functions, including the reversal of malnutrition and starvation-induced immunosuppression, the enhancement of T-cell maturation and function, the enhancement of natural killer cell activity, and the improvement of delayed cutaneous hypersensitivity .

Action Environment

The action, efficacy, and stability of AMP can be influenced by various environmental factors. For instance, the presence of other enzymes and substrates can affect the rate at which AMP is converted into other nucleotides . .

Safety and Hazards

Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation . Use personal protective equipment as required .

Future Directions

Adenosine monophosphate (AMP) plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as allosterically activating enzymes such as myophosphorylase-b . AMP is also a component in the synthesis of RNA . AMP is present in all known forms of life .

Biochemical Analysis

Biochemical Properties

5’-Adenylic acid, 2-amino- is involved in numerous biochemical reactions. It is interconverted to adenosine triphosphate and adenosine diphosphate, which are essential for cellular energy transfer . This compound allosterically activates enzymes such as myophosphorylase-b, which is crucial for glycogen metabolism . Additionally, 5’-Adenylic acid, 2-amino- is a component in the synthesis of ribonucleic acid, playing a vital role in genetic information transfer .

Cellular Effects

5’-Adenylic acid, 2-amino- influences various cellular processes. It is involved in cellular metabolic processes, including energy transfer and storage . This compound affects cell signaling pathways by acting as a secondary messenger in signal transduction . It also modulates gene expression and cellular metabolism by influencing the activity of enzymes and other proteins .

Molecular Mechanism

At the molecular level, 5’-Adenylic acid, 2-amino- exerts its effects through several mechanisms. It binds to specific enzymes and proteins, activating or inhibiting their functions . For example, it activates myophosphorylase-b, which is involved in glycogen breakdown . Additionally, it can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, which frees an ammonia group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Adenylic acid, 2-amino- can change over time. This compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that it can influence cellular function over extended periods, affecting processes such as energy metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 5’-Adenylic acid, 2-amino- vary with different dosages in animal models. At low doses, it can enhance cellular energy metabolism and improve immune function . At high doses, it may cause toxic effects, including disruptions in cellular metabolism and adverse immune responses . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .

Metabolic Pathways

5’-Adenylic acid, 2-amino- is involved in several metabolic pathways. It can be produced from adenosine diphosphate by the myokinase reaction when the adenosine triphosphate reservoir in the cell is low . It can also be formed by the hydrolysis of adenosine triphosphate into 5’-Adenylic acid, 2-amino- and pyrophosphate . Additionally, it can be converted into inosine monophosphate by the enzyme myoadenylate deaminase .

Transport and Distribution

Within cells and tissues, 5’-Adenylic acid, 2-amino- is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

5’-Adenylic acid, 2-amino- is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by its localization, as it interacts with different enzymes and proteins in these compartments . Targeting signals and post-translational modifications can direct it to specific organelles, influencing its role in cellular processes .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJMOJABMFAPCE-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388441
Record name 5'-Adenylic acid, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7561-54-8
Record name 2-Amino-5′-adenylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7561-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5'-adenylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Adenylic acid, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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